Lipophilicity Differentiation: 2-Substituted Pyrrolidine Regioisomer Exhibits Higher Computed LogP than 3-Substituted Analog
The target compound (2-substituted pyrrolidine regioisomer, CID 71758582) has a computed XLogP3-AA of 0.3, which is higher than the 0.1 value for the 3-substituted regioisomer (CID 71758583, CAS 1443979-59-6). This 0.2 log unit difference reflects the impact of the substitution position on molecular lipophilicity and may influence membrane permeability in cellular assays [1][2]. Both compounds share identical molecular formulas (C13H21N5O3), molecular weights (295.34 g/mol), and hydrogen bond donor/acceptor counts, isolating the regiochemical effect.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3 |
| Comparator Or Baseline | 3-substituted regioisomer (CAS 1443979-59-6): XLogP3-AA = 0.1 |
| Quantified Difference | ΔXLogP3 = +0.2 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18), identical molecular formula C13H21N5O3 |
Why This Matters
The lipophilicity difference of 0.2 log units between regioisomers can translate to measurable differences in passive membrane permeability (logP-permeability parabolic relationship), making the 2-substituted compound preferable when higher cellular uptake is desired in cell-based screening cascades.
- [1] PubChem. Compound Summary for CID 71758582 (2-substituted, XLogP3-AA = 0.3). https://pubchem.ncbi.nlm.nih.gov/compound/71758582 View Source
- [2] PubChem. Compound Summary for CID 71758583 (3-substituted, XLogP3-AA = 0.1). https://pubchem.ncbi.nlm.nih.gov/compound/71758583 View Source
